
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 6314-53-0 . It has a molecular weight of 208.09 and is typically found in powder form . It is also known as "2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride" .
Molecular Structure Analysis
The IUPAC name for this compound is “2-amino-1-(4-chlorophenyl)ethanol hydrochloride” and its InChI code is "1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H" .Physical And Chemical Properties Analysis
This compound is typically found in powder form . It has a molecular weight of 208.09 . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique
Environmental Toxicity and Pharmacology 1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane (DDT) and its main metabolite 1,1-Dichloro-2,2-bis (p, p'-chlorophenyl) ethylene (DDE) are known endocrine disruptors affecting humans and wildlife. Research has explored their immunomodulatory functions, highlighting the environmental persistence and bioaccumulation potential of these compounds. The interaction with nuclear receptors mediates their endocrine disruptor functions, impacting reproductive and immune systems through estrogen-disrupting actions. Studies suggest these compounds might directly act on mitochondrial steroid receptors, influencing mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Health Implications of DDT The widespread use of DDT, a chlorinated hydrocarbon pesticide, has led to significant environmental and health consequences. Despite restrictions in the early 1970s, exposure to DDT and its metabolite DDE remains prevalent. This review examines the epidemiological evidence for adverse effects of human exposure to DDT, suggesting potential roles in the etiology of pancreatic cancer, neuropsychological dysfunction, and reproductive outcomes. The need for rigorous research methodologies to clarify DDT's role in common diseases is emphasized, highlighting the complex relationship between historical pesticide use and current health risks (Beard, 2006).
Bioremediation of DDT-Contaminated Soils The persistence of DDT in the environment poses significant risks to animal and human health. Bioremediation, involving bacteria and fungi, offers a potential method for the degradation of DDT in soils, transforming it into less harmful products. This review discusses the factors influencing biodegradation, such as soil microflora composition, bioavailability, and soil conditions, and outlines treatment strategies to enhance the process. The potential of bioremediation as a cost-effective and environmentally friendly approach to mitigate DDT contamination is highlighted, offering insights into the mechanisms and effectiveness of microbial degradation pathways (Foght et al., 2001).
Environmental Fate of DDT Isomers and Metabolites Understanding the environmental behavior of DDT and its isomers is crucial for assessing its impact. This review discusses the isomeric composition changes of DDT due to environmental processes, such as biotransformation. The ratio changes of o,p′- and p,p′-DDT isomers provide insights into the environmental stability, volatility, and bioaccumulation tendencies of these compounds. The analysis of isomer-specific data reveals the complexity of DDT's environmental fate, emphasizing the need for detailed studies to better understand its persistence and transformation in nature (Ricking & Schwarzbauer, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride” are not available, it’s worth noting that related compounds are being used in the synthesis of potential analgesics and inhibitors of CYP24A1 . This suggests that research into similar compounds could yield valuable therapeutic agents in the future.
Mécanisme D'action
Target of Action
It is used as a synthetic intermediate in the synthesis of capsaicin analogs , which are known to target the Transient Receptor Potential Vanilloid 1 (TRPV1) , a receptor involved in pain perception.
Mode of Action
Capsaicin analogs, for which it serves as a synthetic intermediate, are known to bind to the trpv1 receptor and modulate its activity .
Biochemical Pathways
The compound is also used as a reagent in the synthesis of imidazolyl arylamides , which are inhibitors of CYP24A1. CYP24A1 is an enzyme involved in the breakdown of vitamin D, so inhibiting this enzyme can increase the levels of vitamin D in the body.
Result of Action
As a synthetic intermediate in the production of capsaicin analogs and imidazolyl arylamides, it contributes to their respective effects, such as potential analgesic activity and inhibition of cyp24a1 .
Propriétés
IUPAC Name |
2-amino-1,1-bis(4-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11;/h1-8,18H,9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKRQEGPPYHEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(C2=CC=C(C=C2)Cl)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2922068.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone](/img/structure/B2922069.png)
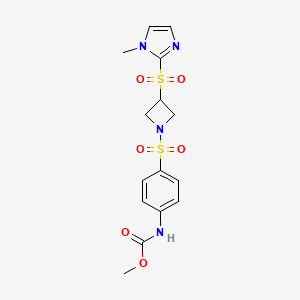
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)


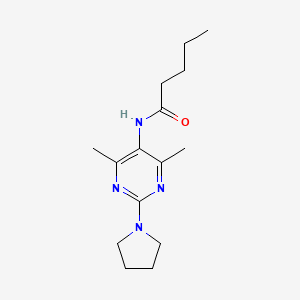
![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)
![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)
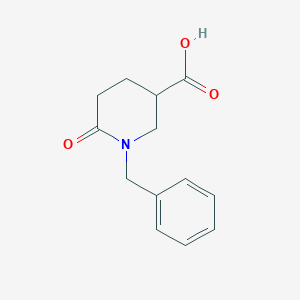
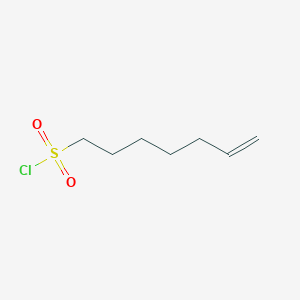
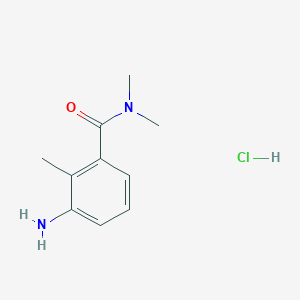
![N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2922089.png)